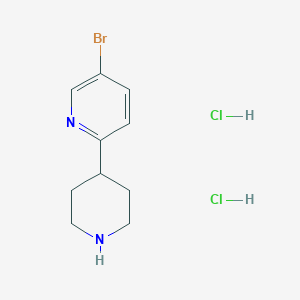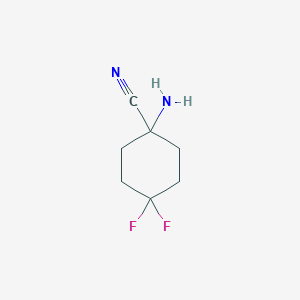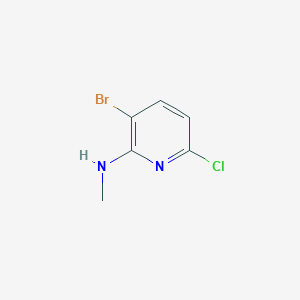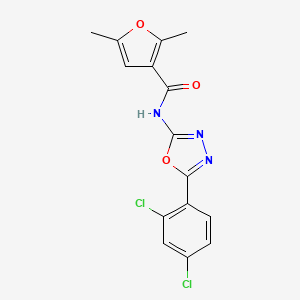
2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione, also known as 2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione, is a compound used in the synthesis of various organic compounds and in the study of their properties. It is a member of the dioxane family and is one of the most studied compounds in this group. The compound is an important intermediate in the synthesis of various drugs, such as the antiretroviral drug abacavir.
Mecanismo De Acción
2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione is an intermediate in the synthesis of various organic compounds. The compound acts as a nucleophile, attacking the electrophilic carbon of the starting material, forming a new bond and releasing a leaving group. The reaction is catalyzed by a base, such as sodium hydroxide, and is complete after 30 minutes.
Biochemical and Physiological Effects
2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione has no known biochemical or physiological effects. The compound is used in the synthesis of various organic compounds and in the study of their properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione has several advantages and limitations for use in laboratory experiments. The compound is relatively inexpensive and can be easily synthesized in the laboratory. The reaction is relatively fast and complete after 30 minutes. However, the compound is toxic and should be handled with care. Additionally, the compound is sensitive to light and should be stored in a dark place.
Direcciones Futuras
For research on 2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione include the synthesis of more complex organic compounds, the study of the mechanism of action of the compound, the development of new synthetic methods, and the optimization of existing synthetic methods. Additionally, further research could be conducted on the use of the compound in the synthesis of various drugs, polymers, and polysaccharides. Finally, further research could be conducted on the safety and toxicity of the compound.
Métodos De Síntesis
2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione is synthesized by the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-thienylmethylene. The reaction is carried out in the presence of a base, such as sodium hydroxide, and is carried out at a temperature of 80-90°C. The reaction is complete after 30 minutes.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione is used in the synthesis of various organic compounds and in the study of their properties. It has been used as a starting material in the synthesis of various drugs, such as the antiretroviral drug abacavir. In addition, it has been used in the synthesis of various polymers and in the study of their physical and chemical properties. The compound has also been used in the synthesis of various polysaccharides and in the study of their structure and properties.
Propiedades
IUPAC Name |
2,2-dimethyl-5-(thiophen-2-ylmethylidene)-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S/c1-11(2)14-9(12)8(10(13)15-11)6-7-4-3-5-16-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWFXIJTIAJXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CS2)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2951493.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2951498.png)


![3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![1-[3-(1-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2951504.png)
![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2951505.png)


![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2951510.png)

![2-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2951513.png)